molecular formula C9H12N2 B569269 (S)-Nornicotine-d4 CAS No. 92761-98-3

(S)-Nornicotine-d4

Cat. No.: B569269
CAS No.: 92761-98-3
M. Wt: 152.233
InChI Key: MYKUKUCHPMASKF-FUQHWSCXSA-N
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Description

(S)-Nornicotine-d4 is a deuterated analog of (S)-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research

Scientific Research Applications

(S)-Nornicotine-d4 has several scientific research applications:

    Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of nicotine and its derivatives.

    Biological Studies: Helps in understanding the biological effects of nicotine by tracking its metabolic fate in biological systems.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.

    Medical Research: Investigated for its potential role in developing smoking cessation therapies by understanding nicotine addiction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters, and rigorous quality control measures are implemented to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

(S)-Nornicotine-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, (S)-nornicotine.

    Substitution: It can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate (S)-nornicotine.

Mechanism of Action

The mechanism of action of (S)-Nornicotine-d4 is similar to that of (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial in understanding the addictive properties of nicotine. The deuterium atoms do not significantly alter the biological activity but provide a means to trace and study the compound’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.

    Nicotine: The primary alkaloid in tobacco, structurally similar but with different pharmacokinetic properties.

    Anabasine: Another tobacco alkaloid with similar biological activity.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of metabolic pathways and the effects of nicotine and its derivatives.

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for (S)-Nornicotine-d4 involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of (S)-Nicotine-d4 from pyridine, followed by selective reduction of the pyridine ring to form (S)-Nornicotine-d4.", "Starting Materials": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ { "Step 1": "Synthesis of (S)-Nicotine-d4", "Reactants": [ "Pyridine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)" ], "Conditions": "Reflux in D2O with NaBH4 and NaOH", "Products": "(S)-Nicotine-d4" }, { "Step 2": "Selective reduction of (S)-Nicotine-d4", "Reactants": [ "(S)-Nicotine-d4", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Conditions": "Reflux in HCl and NaCl", "Products": "(S)-Nornicotine-d4" } ] }

CAS No.

92761-98-3

Molecular Formula

C9H12N2

Molecular Weight

152.233

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D

InChI Key

MYKUKUCHPMASKF-FUQHWSCXSA-N

SMILES

C1CC(NC1)C2=CN=CC=C2

Synonyms

(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4;  3-(2S)-2-Pyrrolidinylpyridine-d4;  1’-Demethylnicotine-d4;  (-)-(S)-Nornicotine-d4;  (-)-Nornicotine-d4;  (S)-(-)-Nornicotine-d4;  (S)-2-(3-Pyridyl)pyrrolidine-d4;  Nornicotin-d4;  Nornicotine-d4;  l-Nornicotine-d4; 

Origin of Product

United States

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